molecular formula C5H12Cl2N2 B1446458 Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride CAS No. 147927-61-5

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride

Cat. No.: B1446458
CAS No.: 147927-61-5
M. Wt: 171.07 g/mol
InChI Key: LBZWAZRHOPVPHB-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride” is a chemical compound with the IUPAC name N1,N3-dimethylthis compound . It has a molecular weight of 199.12 .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane derivatives has been a topic of interest in recent years . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .


Molecular Structure Analysis

The molecular structure of this compound consists of three rings of four carbon atoms each . The SMILES string representation of the molecule is CNC1(C2)CC2(NC)C1.Cl.Cl .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[1.1.1]pentane derivatives are complex and varied. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.12 .

Scientific Research Applications

Synthesis and Functionalization

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has been a subject of interest due to its unique structure and potential applications in synthesis and functionalization. Hughes et al. (2019) described a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the incorporation of various amines onto the bicyclo[1.1.1]pentane scaffold under mild conditions, which is significant for pharmaceutical applications (Hughes et al., 2019). Additionally, Kokhan et al. (2017) reported the synthesis of bicyclo[1.1.1]pentane-derived azides and terminal alkynes, noting their suitability as substrates for click reactions, indicating their potential as building blocks in medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Bioisostere Applications

The unique structure of this compound makes it a compelling candidate for bioisostere applications. Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, providing access to chiral substituted bicyclo[1.1.1]pentanes, which are of interest in pharmaceutical contexts due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020).

Structural and Chemical Properties

Investigations into the structural and chemical properties of bicyclo[1.1.1]pentane derivatives have been significant. Kaleta et al. (2019) conducted a study on bridge-chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids, examining their structural integrity and chemical properties, highlighting the potential of these compounds in various chemical applications (Kaleta et al., 2019).

Advanced Materials and Energetic Compounds

The potential of this compound in the development of advanced materials and high-energy density materials (HEDMs) has also been explored. Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes for potential applications as HEDMs, suggesting their use in defense applications due to their energetic characteristics and stability (Ghule et al., 2011).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions for the study and application of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride and its derivatives are promising. They are important bioisosteres with para-substituted aromatic rings . Synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature , indicating a potential area for future research and development.

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell. Additionally, it can modulate signaling pathways that are crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the levels of various metabolites. The compound can affect metabolic flux, leading to changes in the concentration of key metabolites and altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution can affect its therapeutic potential and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes.

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZWAZRHOPVPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
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